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Compound of Interest

Compound Name:
1-(1-methylpiperidin-4-yl)-1H-

pyrazol-4-amine

Cat. No.: B598636 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of 1-(1-
methylpiperidin-4-yl)-1H-pyrazol-4-amine, a heterocyclic amine with potential applications in

medicinal chemistry and drug discovery. The synthetic route detailed herein is a robust two-

step process commencing from commercially available starting materials.

Synthetic Strategy Overview
The synthesis of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine is achieved through a two-

step sequence:

N-Alkylation of 4-nitropyrazole: A Mitsunobu reaction is employed to couple 4-nitropyrazole

with 1-methylpiperidin-4-ol, forming the key intermediate, 1-(1-methylpiperidin-4-yl)-4-nitro-

1H-pyrazole.

Reduction of the Nitro Group: The nitro-substituted intermediate is subsequently reduced via

catalytic hydrogenation to yield the final product, 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-
amine.

This approach is advantageous due to the mild reaction conditions of the Mitsunobu coupling

and the high efficiency and chemoselectivity of the catalytic hydrogenation.
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Synthetic Workflow Diagram

Figure 1. Synthetic Workflow for 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine
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Caption: Synthetic route for 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine.

Experimental Protocols
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Step 1: Synthesis of 1-(1-methylpiperidin-4-yl)-4-nitro-
1H-pyrazole
This procedure is adapted from a general method for the N-alkylation of 4-nitropyrazole using a

Mitsunobu reaction.[1]

Reaction Scheme:

4-Nitropyrazole + 1-Methylpiperidin-4-ol --(TPP, DIAD, THF)--> 1-(1-methylpiperidin-4-yl)-4-

nitro-1H-pyrazole

Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

4-Nitropyrazole 113.08 1.0 g 8.84 mmol

1-Methylpiperidin-4-ol 115.17 1.22 g 10.61 mmol

Triphenylphosphine

(TPP)
262.29 2.78 g 10.61 mmol

Diisopropyl

azodicarboxylate

(DIAD)

202.21 2.15 g (2.1 mL) 10.61 mmol

Tetrahydrofuran

(THF), anhydrous
- 50 mL -

Procedure:

To a stirred solution of 4-nitropyrazole (1.0 g, 8.84 mmol) and 1-methylpiperidin-4-ol (1.22 g,

10.61 mmol) in anhydrous tetrahydrofuran (50 mL) at 0 °C under a nitrogen atmosphere, add

triphenylphosphine (2.78 g, 10.61 mmol).

Slowly add diisopropyl azodicarboxylate (2.1 mL, 10.61 mmol) dropwise to the reaction

mixture.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the crude product by column chromatography on silica gel, eluting with a gradient of

dichloromethane and methanol to afford 1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole as a

solid.

Expected Yield: Based on analogous reactions, the yield is expected to be in the range of 60-

80%.

Step 2: Synthesis of 1-(1-methylpiperidin-4-yl)-1H-
pyrazol-4-amine
This procedure is based on the catalytic hydrogenation of a similar 4-nitro-1H-pyrazole

derivative.[2]

Reaction Scheme:

1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole --(H₂, Pd/C, Methanol)--> 1-(1-methylpiperidin-
4-yl)-1H-pyrazol-4-amine

Materials and Reagents:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

1-(1-methylpiperidin-

4-yl)-4-nitro-1H-

pyrazole

210.23 1.0 g 4.76 mmol

Palladium on Carbon

(10% Pd)
- 100 mg -

Methanol - 25 mL -

Hydrogen (H₂) gas 2.02 - -
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Procedure:

To a solution of 1-(1-methylpiperidin-4-yl)-4-nitro-1H-pyrazole (1.0 g, 4.76 mmol) in methanol

(25 mL) in a hydrogenation vessel, add 10% palladium on carbon (100 mg).

Seal the vessel and purge with hydrogen gas.

Pressurize the vessel with hydrogen gas (typically 50 psi or as appropriate for the

equipment) and stir the reaction mixture at room temperature for 4-6 hours.

Monitor the reaction by TLC until the starting material is consumed.

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst,

washing the pad with methanol.

Concentrate the filtrate under reduced pressure to yield 1-(1-methylpiperidin-4-yl)-1H-
pyrazol-4-amine as the final product.

Expected Yield: The reduction of nitropyrazoles via catalytic hydrogenation is generally a high-

yielding reaction, with reported yields often exceeding 95%.[2]

Characterization
The identity and purity of the synthesized compounds should be confirmed by standard

analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical

structure.

Mass Spectrometry (MS): To determine the molecular weight of the product.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final

compound.

Conclusion
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The presented two-step synthetic route provides a reliable and efficient method for the

preparation of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine. The use of a Mitsunobu

reaction for the N-alkylation of 4-nitropyrazole followed by a high-yielding catalytic

hydrogenation for the reduction of the nitro group offers a practical approach for obtaining this

valuable heterocyclic amine for further research and development in the pharmaceutical field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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